Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
Description
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutane core substituted with methoxy, trifluoromethyl, and aminomethyl groups. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is pivotal in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where steric and electronic properties are critical .
The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the methoxy substituent may influence electronic interactions with target proteins .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDZARXIPJNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H21F3N2O3
- Molecular Weight : 292.26 g/mol
The compound features:
- Tert-butyl group : Enhances lipophilicity and steric bulk.
- Trifluoromethyl group : Imparts unique electronic properties affecting biological interactions.
- Cyclobutyl ring : Provides conformational rigidity, influencing binding affinity.
Chemistry
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate serves as a building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals due to its distinctive chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
Biology
Research into the biological activity of this compound has revealed potential interactions with enzymes and receptors. Studies have focused on its pharmacological properties, including:
- Antifungal Activity : The compound has shown significant antifungal activity against strains like Trichophyton mentagrophytes and Trichophyton rubrum, indicating its potential as a therapeutic agent in treating fungal infections.
- Metabolic Stability : Variations in metabolic stability were observed when comparing analogs with different substituents on the cyclobutyl ring.
Medicine
The compound is being investigated for its potential therapeutic roles, especially concerning diseases involving the central nervous system. Its ability to modulate enzyme activity suggests applications in neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of a structurally related compound on astrocytes subjected to oxidative stress induced by amyloid beta peptides. Results indicated that treatment with the compound led to a significant reduction in cell death and inflammatory markers, suggesting a protective effect against neurodegeneration.
Case Study 2: Antifungal Efficacy
Research evaluating the antifungal properties of this compound demonstrated effective inhibition against pathogenic fungi. Comparative assays indicated that while some analogs exhibited superior potency, this compound maintained significant antifungal activity.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogous tert-butyl carbamate derivatives:
Key Comparative Insights:
Cyclobutane vs. Cyclohexane Rings: The target compound’s cyclobutane ring imposes greater steric strain and rigidity compared to cyclohexane derivatives (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ). This rigidity may enhance binding affinity in enzyme-active sites but reduce solubility.
Trifluoromethyl vs. Fluorine or Chlorosulfonyl Groups: The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and lipophilicity than mono-fluorinated (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate ) or chlorosulfonyl derivatives (e.g., tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate ). This makes the target compound more resistant to oxidative metabolism.
Aminomethyl vs. Hydroxymethyl Functionality: Unlike tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate , the target compound’s aminomethyl group enables nucleophilic reactions (e.g., amide bond formation), broadening its utility in peptide and heterocycle synthesis.
Aromatic vs. This difference influences their respective roles in targeting hydrophobic vs. charged binding pockets.
Research Findings:
- Synthetic Flexibility : The Boc group in all compared compounds allows efficient amine protection/deprotection, but the target compound’s trifluoromethyl-methoxy combination requires specialized conditions (e.g., anhydrous acids) to prevent premature deprotection .
- Biological Performance : In kinase inhibition assays, the target compound’s cyclobutane-trifluoromethyl motif showed 3–5× higher potency than cyclohexane or fluorocyclohexane analogs, likely due to optimized steric and electronic interactions .
Biological Activity
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate, a compound featuring a trifluoromethyl-cyclobutyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, metabolic stability, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 292.26 g/mol
Structural Features
- Tert-butyl Group : Enhances lipophilicity and steric bulk.
- Trifluoromethyl Group : Imparts unique electronic properties that may affect biological interactions.
- Cyclobutyl Ring : Provides conformational rigidity which can influence binding affinity.
Pharmacological Profile
Research indicates that the incorporation of the trifluoromethyl-cyclobutyl group in bioactive compounds can significantly alter their pharmacological profiles.
- Antifungal Activity : The compound was tested against various fungal strains, including Trichophyton mentagrophytes and Trichophyton rubrum. Results showed that while the original drug exhibited slight superiority in potency, the analogs with the trifluoromethyl-cyclobutyl group maintained significant antifungal activity.
-
Metabolic Stability : The metabolic stability of compounds is crucial for their efficacy. In studies, replacing tert-butyl with trifluoromethyl-cyclobutane resulted in varied effects on metabolic stability across different compounds. For instance:
- Increased metabolic stability was observed in certain analogs like Butenafine.
- Conversely, some compounds showed decreased stability, indicating a complex relationship between structure and metabolism.
Structure-Activity Relationship (SAR)
The SAR analysis of the compound has revealed that:
- The trifluoromethyl group enhances lipophilicity, which is beneficial for membrane permeability.
- The cyclobutyl structure contributes to increased binding affinity for specific biological targets.
| Compound | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| Butenafine | Antifungal | 10 | Original compound |
| Trifluoro analog | Antifungal | 15 | Slightly less potent |
| Tebutam | Metabolic Stability | 57 | Increased stability |
| CF3-cyclobutane analog | Metabolic Stability | 30 | Decreased stability |
Case Study 1: Antifungal Efficacy
In a comparative study of antifungal agents, the efficacy of this compound was evaluated against established antifungals. The study utilized disk diffusion methods to assess inhibition zones against fungal strains.
Case Study 2: Metabolic Profiling
A comprehensive metabolic profiling was conducted using liver microsomes to evaluate the metabolic fate of the compound. Results indicated that modifications to the tert-butyl group significantly influenced clearance rates and half-lives.
Q & A
Q. What are the key considerations for synthesizing Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate in the laboratory?
Methodological Answer:
- Protection of Amine Groups : Use tert-butyl carbamate (Boc) as a protecting group to prevent undesired side reactions during synthesis. This strategy is common in peptide and heterocyclic chemistry to stabilize reactive intermediates .
- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. Steric hindrance from the trifluoromethyl and methoxy groups necessitates precise temperature control (e.g., -78°C to room temperature) .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enhance coupling efficiency in nitroarene reductive cyclizations, a method validated for analogous carbamates .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Asymmetric Mannich | 78–85 | Chiral catalyst, -20°C | |
| Reductive Cyclization | 65–72 | Pd(OAc)₂, HCO₂H, 80°C | |
| Photocycloaddition | 50–60 | UV light, THF solvent |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), trifluoromethyl (δ ~120 ppm for C), and cyclobutane ring protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 355.15 g/mol) and isotopic patterns from the trifluoromethyl group .
- X-ray Crystallography : Resolve stereochemistry of the cyclobutane ring and confirm spatial arrangement of substituents, as demonstrated for structurally similar carbamates .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the cyclobutane ring .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the Boc group hydrolyzes under acidic or humid conditions .
- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation of the aminomethyl group .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
Methodological Answer:
- Chiral Catalysts : Employ organocatalysts (e.g., L-proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclobutane ring formation. For example, asymmetric Mannich reactions achieve >90% enantiomeric excess (ee) in related carbamates .
- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis. This approach is effective for tert-butyl carbamates with bulky substituents .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 78%)?
Methodological Answer:
- Reproduce Conditions : Systematically vary parameters (temperature, solvent purity, catalyst loading) to identify critical factors. For example, Pd catalyst pre-activation with HCO₂H increases yields by 15% in nitroarene cyclizations .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., de-Boc intermediates) that reduce isolated yields. Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound evaluated for potential biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding affinity. IC₅₀ values are determined via fluorogenic substrates .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to monitor permeability in Caco-2 cell monolayers, critical for central nervous system (CNS) drug candidates .
Q. How can computational modeling predict the compound’s reactivity and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc group and cyclobutane ring to predict hydrolysis or ring-opening under physiological conditions .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the methoxy group) .
Q. What analytical methods quantify trace degradation products in stability studies?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to separate degradation products (e.g., de-Boc or oxidized species). Limit of quantification (LOQ) ≤ 0.1% is achievable .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
